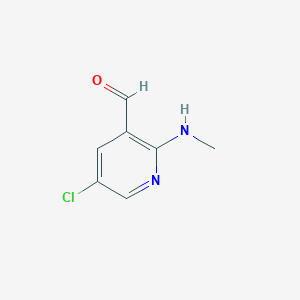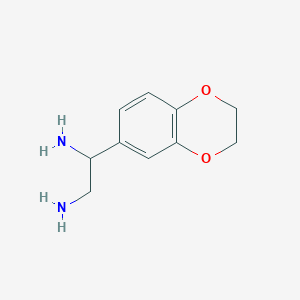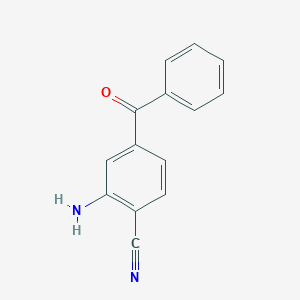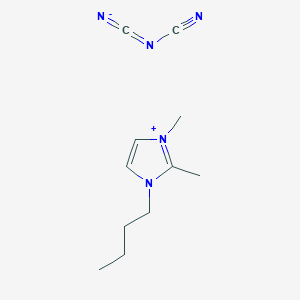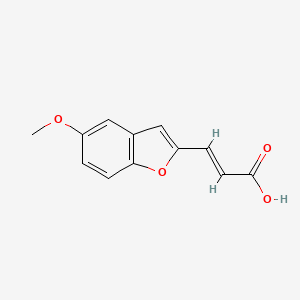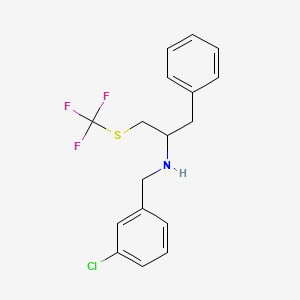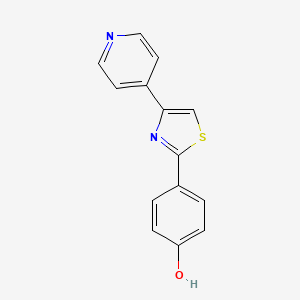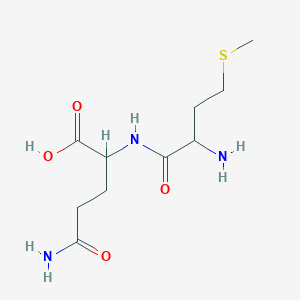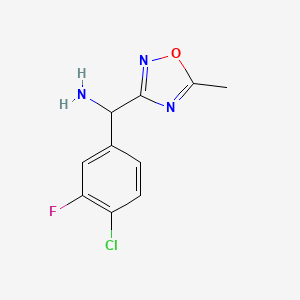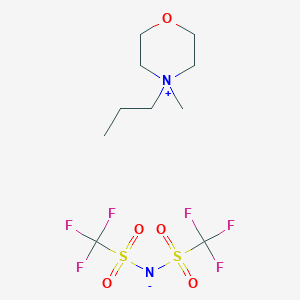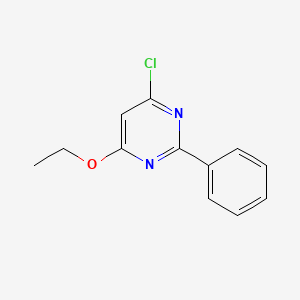
Radulannin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Radulannin A is a naturally occurring compound found in the liverwort species Radula complanata . It is classified as a stilbenoid, a type of phenolic compound known for its diverse biological activities . The molecular formula of this compound is C19H20O2, and it has a molecular weight of 280.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Radulannin A can be synthesized through a one-pot methodology involving the retro-Claisen rearrangement of syn-2-vinylcyclopropyl diketone intermediates . This method utilizes cyclic 1,3-diketones and 1,4-dibromo-2-butenes as starting materials . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the rearrangement process .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis. Further research and development are needed to establish efficient and scalable industrial production methods for this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Radulannin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Radulannin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Biological Studies: Due to its unique structure and biological activities, this compound is used in various biological studies to explore its effects on different organisms and cellular processes.
Medicinal Chemistry: Researchers are investigating the potential therapeutic applications of this compound, including its anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of Radulannin A involves its interaction with specific molecular targets and pathways . As a stilbenoid, it can modulate various cellular processes by binding to specific receptors or enzymes . The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to influence oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Radulannin A is unique among stilbenoids due to its specific structure and biological activities . Similar compounds include other stilbenoids such as resveratrol and pterostilbene, which also exhibit antioxidant and anti-inflammatory properties .
List of Similar Compounds
- Resveratrol
- Pterostilbene
- Piceatannol
- Oxyresveratrol
These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
Eigenschaften
Molekularformel |
C19H20O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepin-6-ol |
InChI |
InChI=1S/C19H20O2/c1-14-7-10-17-18(20)11-16(12-19(17)21-13-14)9-8-15-5-3-2-4-6-15/h2-7,11-12,20H,8-10,13H2,1H3 |
InChI-Schlüssel |
GYPPDNDDXCBVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2=C(C=C(C=C2OC1)CCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


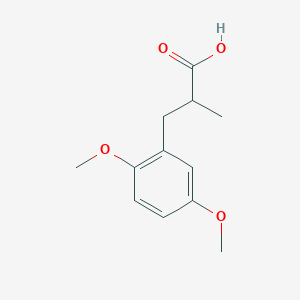
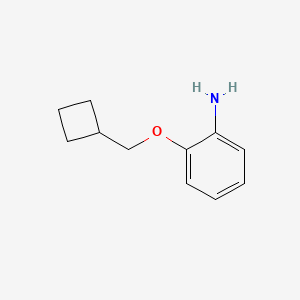
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)
